2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide
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Overview
Description
2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide is a chemical compound with the molecular formula C13H17ClN2O2 and a molecular weight of 268.74 g/mol . It is characterized by the presence of a morpholine ring attached to a phenyl group, which is further connected to a propanamide moiety with a chlorine atom at the second position .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide typically involves the reaction of 4-morpholinophenylamine with 2-chloropropanoyl chloride under controlled conditions . The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. Continuous processing techniques are often employed to enhance safety and productivity . The use of automated reactors and crystallizers ensures consistent quality and yield of the final product .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding sulfoxides or sulfones.
Cycloaddition Reactions: It can participate in Diels-Alder and 1,3-dipolar cycloaddition reactions.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Cycloaddition: Dienophiles or dipolarophiles under thermal or catalytic conditions.
Major Products
Substitution: Formation of azides or thiocyanates.
Oxidation: Formation of sulfoxides or sulfones.
Cycloaddition: Formation of cycloadducts with enhanced biological activity.
Scientific Research Applications
2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 2-chloro-N-[4-(morpholin-4-yl)phenyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors . The compound can inhibit or activate these targets, leading to various biological effects . The pathways involved may include signal transduction, gene expression, and metabolic regulation .
Comparison with Similar Compounds
Properties
IUPAC Name |
2-chloro-N-(4-morpholin-4-ylphenyl)propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17ClN2O2/c1-10(14)13(17)15-11-2-4-12(5-3-11)16-6-8-18-9-7-16/h2-5,10H,6-9H2,1H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAHMJYOWCLTTGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=C(C=C1)N2CCOCC2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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